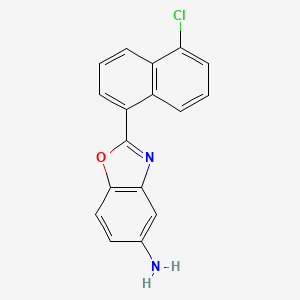

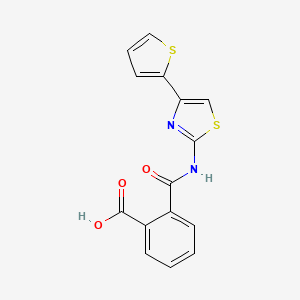

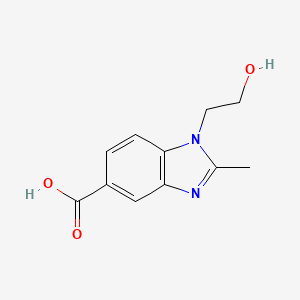

![molecular formula C6H6N4 B1349077 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 33590-17-9](/img/structure/B1349077.png)

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine

Vue d'ensemble

Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine (3-MTP) is a heterocyclic compound that is composed of three nitrogen atoms, a carbon atom, and a methyl group. It is a member of the pyrazine family, which are nitrogen-containing compounds that are commonly found in organic and inorganic chemistry. 3-MTP has a wide range of applications in research, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Anticancer Activity

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro . The most promising compound exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibited the growth of A549 cells in G0/G1 phase in a dose-dependent manner, and induced the late apoptosis of A549 cells .

Antibacterial Activity

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity . Some compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, one compound exhibited superior antibacterial activities, which was comparable to the first-line antibacterial agent ampicillin .

Antidiabetic Activity

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .

Anti-platelet Aggregation

Triazolo[4,3-a]pyrazine derivatives have shown anti-platelet aggregation properties .

Antifungal Activity

These compounds have also demonstrated antifungal properties .

Antimalarial Activity

Triazolo[4,3-a]pyrazine derivatives have been found to have antimalarial properties .

Anti-tubercular Activity

These compounds have shown anti-tubercular properties .

Anticonvulsant Properties

Triazolo[4,3-a]pyrazine derivatives have demonstrated anticonvulsant properties .

Mécanisme D'action

Target of Action

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine has been found to exhibit antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . It also shows inhibitory activities towards c-Met/VEGFR-2 kinases and has been identified as a potential Poly (ADP-ribose) polymerase 1 (PARP1) inhibitor .

Mode of Action

For instance, as a PARP1 inhibitor, it can selectively kill homologous recombination (HR) deficient cancer cells .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For example, it has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein .

Result of Action

The compound exhibits excellent antibacterial activities, with minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli . In cancer cell lines, it has shown excellent antiproliferative activities .

Propriétés

IUPAC Name |

3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-5-8-9-6-4-7-2-3-10(5)6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAHECZATVXWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342736 | |

| Record name | 3-Methyl-1,2,4-triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine | |

CAS RN |

33590-17-9 | |

| Record name | 3-Methyl-1,2,4-triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

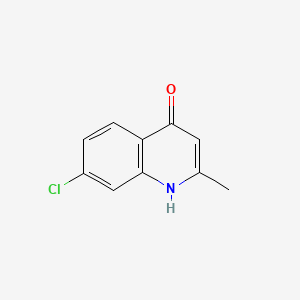

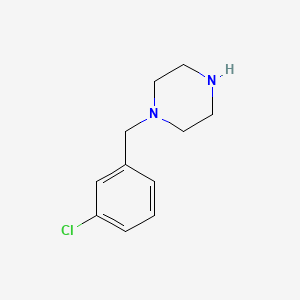

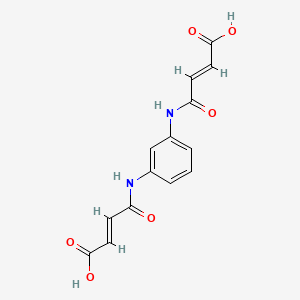

![(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1349004.png)

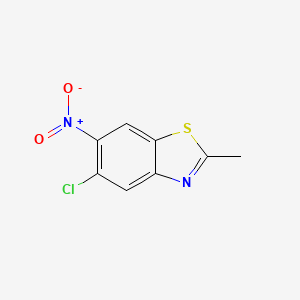

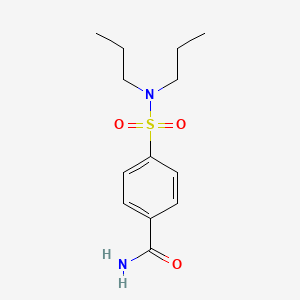

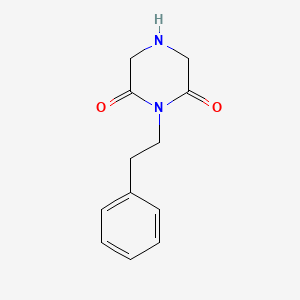

![1-[(2-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B1349012.png)

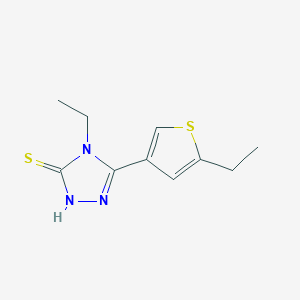

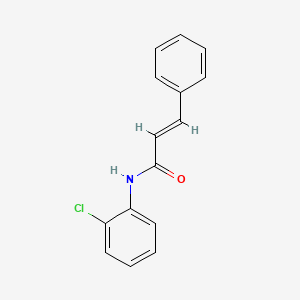

![4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349015.png)